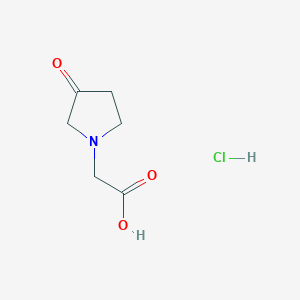
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
Vue d'ensemble
Description
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate (KMTfB) is an organic compound that was first synthesized in the late 1950s. It is a colorless solid that is soluble in organic solvents and has a low melting point. Due to its unique structure and properties, KMTfB has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application Summary : 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .
- Method : The most versatile synthetic methods reported in recent literature to access to 2HPs .
- Results : The synthesis of 2H-Pyrans is a significant advancement in organic chemistry, providing a pathway to create complex structures .
-
Ring-Expansion of Monocyclopropanated Heterocycles
- Field : Organic Chemistry
- Application Summary : A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
- Method : The process involves a cyclopropylcarbinyl cation rearrangement as the key step, the selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved .
- Results : The ring-expansion process provides access to versatile building blocks with relevance for drug synthesis .
-
Detection of Single Strand Breaks (SSBs) in DNA
- Field : Biochemistry
- Application Summary : The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .
- Method : The method involves the use of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
- Results : This method improves the detection of SSBs in DNA, which is crucial in understanding DNA damage and repair mechanisms .
-
Valence Isomerism in 2H-Pyrans
- Field : Physical Chemistry
- Application Summary : The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes has been discussed .
- Method : The most versatile synthetic methods reported in recent literature to access to 2HPs have been described .
- Results : Understanding the valence isomerism in 2H-Pyrans is crucial for the synthesis of complex structures .
-
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
- Field : Organic Chemistry
- Application Summary : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
- Method : The method involves the coupling of OTX with alkaline gel electrophoresis .
- Results : This method improves the process of detecting single strand breaks (SSBs) in DNA .
-
Study of 2H-Pyran-2-ol, tetrahydro-
- Field : Physical Chemistry
- Application Summary : The study of 2H-Pyran-2-ol, tetrahydro- involves understanding its molecular structure and properties .
- Method : The method involves the use of Java or Javascript to view the 3D structure of the molecule .
- Results : This study provides valuable information about the structure and properties of 2H-Pyran-2-ol, tetrahydro- .
-
Valence Isomerism in 2H-Pyrans
- Field : Physical Chemistry
- Application Summary : The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes has been discussed .
- Method : The most versatile synthetic methods reported in recent literature to access to 2HPs have been described .
- Results : Understanding the valence isomerism in 2H-Pyrans is crucial for the synthesis of complex structures .
-
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
- Field : Organic Chemistry
- Application Summary : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
- Method : The method involves the coupling of OTX with alkaline gel electrophoresis .
- Results : This method improves the process of detecting single strand breaks (SSBs) in DNA .
-
Study of 2H-Pyran-2-ol, tetrahydro-
- Field : Physical Chemistry
- Application Summary : The study of 2H-Pyran-2-ol, tetrahydro- involves understanding its molecular structure and properties .
- Method : The method involves the use of Java or Javascript to view the 3D structure of the molecule .
- Results : This study provides valuable information about the structure and properties of 2H-Pyran-2-ol, tetrahydro- .
Propriétés
IUPAC Name |
potassium;trifluoro(oxan-2-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h6H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFXCKAUFVCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCCO1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate | |
CAS RN |
1408168-78-4 | |
| Record name | potassium trifluoro[(oxan-2-yl)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)


![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)

